Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-8(15)9-7-14-10(13)18-9/h7-8H,4-6H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUNZGFFOCJIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidine α-Haloketone Precursor
- Boc protection of pyrrolidine : Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base to yield tert-butyl pyrrolidine-1-carboxylate.
- Oxidation to α-ketone : The 2-position of Boc-pyrrolidine is oxidized using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to form tert-butyl 2-oxopyrrolidine-1-carboxylate.
- Halogenation : The ketone is brominated with HBr or PBr₃ to generate tert-butyl 2-bromo-2-oxopyrrolidine-1-carboxylate.
Thiazole Ring Formation
The α-bromoketone intermediate reacts with thiourea in ethanol under reflux (12–24 h), yielding the 2-aminothiazole ring via cyclization.
$$
\text{Boc-pyrrolidine-2-bromo-ketone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 58 |
| THF | 65 | 42 |
| DMF | 100 | 35 |
Reaction in ethanol at 80°C maximizes yield while minimizing Boc deprotection.
Transition Metal-Catalyzed Cross-Coupling Approaches
Cross-coupling strategies leverage preformed thiazole building blocks and functionalized pyrrolidines.
Negishi Coupling of Zincated Pyrrolidine with 5-Bromo-2-Aminothiazole
Lithiation and transmetallation :
Synthesis of 5-bromo-2-acetamidothiazole :
Palladium-catalyzed coupling :
- The zincated pyrrolidine reacts with 5-bromo-2-acetamidothiazole using Pd(OAc)₂ and tri-tert-butylphosphine tetrafluoroborate in tert-butyl methyl ether (TBME).
$$
\text{Boc-pyrrolidine-ZnCl} + \text{5-Bromo-2-acetamidothiazole} \xrightarrow{\text{Pd(OAc)₂, TBME}} \text{Protected Product}
$$
Reaction Conditions :
Alternative Pathways and Emerging Strategies
Cyclization of Thioamide-Functionalized Pyrrolidine
A thioamide group at the pyrrolidine 2-position undergoes cyclization with α-chloroketones to form the thiazole ring. This method avoids prehalogenation but requires precise control of reaction stoichiometry.
Reductive Amination
A 2-ketopyrrolidine intermediate reacts with 2-aminothiazole-5-carbaldehyde under reductive conditions (NaBH₃CN, MeOH). However, competing imine formation reduces efficiency (yield: <20%).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | High regioselectivity; minimal side products | Requires hazardous α-haloketones | 58 |
| Negishi Coupling | Modular; compatible with diverse thiazoles | Low yields due to steric hindrance | 27 |
| Cyclization | Single-pot reaction | Poor scalability | 35 |
Industrial-Scale Considerations and Challenges
- Boc Deprotection Risks : Prolonged exposure to acids (e.g., TFA) during Boc removal can degrade the thiazole ring.
- Purification Challenges : Chromatography is often required due to residual palladium catalysts in cross-coupling routes.
- Regioselectivity in Thiazole Functionalization : Direct bromination of 2-aminothiazole requires careful optimization to avoid overhalogenation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- Key Differences : Lacks the thiazole ring; instead, it features a 2-oxopropyl side chain. This reduces aromaticity and hydrogen-bonding capacity, limiting its utility in target-specific interactions .
- Applications : Primarily used as a synthetic intermediate for ketone-containing scaffolds.
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₃H₂₁N₃O₃S
- Molecular Weight : 299.39 g/mol
- Key Differences: Substitutes the 1,3-thiazole with an isothiazole ring (sulfur and nitrogen positions swapped), altering electronic properties and binding affinity. Contains a hydroxymethyl group on the pyrrolidine ring, enhancing hydrophilicity compared to the amino-thiazole analogue .
- Applications : Explored in antiviral research due to isothiazole’s affinity for viral proteases.
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
- Molecular Formula: C₈H₉NO₃S
- Molecular Weight : 199.23 g/mol
- Key Differences : Replaces the pyrrolidine-Boc system with an ethyl ester and β-keto group. This confers greater electrophilicity but reduces steric protection, making it prone to hydrolysis .
- Applications : Used in condensation reactions to generate thiazole-containing heterocycles.
Functional Group Impact on Reactivity and Bioactivity
- Amino-Thiazole vs. Isothiazole: The 2-amino-1,3-thiazole in the target compound provides a nucleophilic NH₂ group for covalent modifications (e.g., acylation), whereas isothiazole’s electronic structure favors π-π stacking interactions . Thiazole derivatives exhibit higher metabolic stability compared to isothiazoles due to reduced susceptibility to oxidative degradation .
Boc Protection vs. Hydroxymethyl/Ester Groups :
- The Boc group in the target compound enables selective deprotection under acidic conditions, a critical feature for sequential synthesis. In contrast, the hydroxymethyl group in the isothiazole analogue offers a handle for further functionalization (e.g., phosphorylation) but requires orthogonal protection strategies .
Data Table: Comparative Analysis
| Compound | Molecular Weight | Key Functional Groups | Bioactivity Potential |
|---|---|---|---|
| Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate | 285.36 g/mol | Boc, 2-amino-thiazole | Kinase inhibition, antimicrobial |
| tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine | 299.39 g/mol | Boc, hydroxymethyl, isothiazole | Antiviral, protease inhibition |
| Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | 199.23 g/mol | Ethyl ester, β-keto-thiazole | Precursor for heterocyclic synthesis |
Biological Activity
Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate is a thiazole derivative that exhibits a range of biological activities. This compound is notable for its potential applications in pharmacology, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective research.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with a thiazole moiety, which contributes to its biological activity. Its molecular formula is , and it has been identified as a promising candidate for further pharmacological exploration due to its unique structure.
This compound operates through various biochemical pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Binding : The compound can bind to various receptors, influencing neurotransmitter release and other signaling pathways.
- Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. The IC50 values for inhibiting COX-2 activity were reported as follows:
| Compound | IC50 (µM) | Standard Control (Celecoxib) |
|---|---|---|
| This compound | 0.05 ± 0.01 | 0.04 ± 0.01 |
This suggests that the compound could be explored further as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in several studies. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral efficacy of thiazole derivatives against various viruses, including HSV and HIV. This compound was part of a series of compounds tested for their ability to inhibit viral replication in cell cultures.
- In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation and pain in carrageenan-induced paw edema tests, indicating its potential use in pain management therapies.
- Structure–Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how modifications to the thiazole or pyrrolidine rings can enhance biological activity, guiding future synthesis efforts aimed at optimizing efficacy.
Q & A
Q. What are the key synthetic routes for Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclization reactions and functional group protection/deprotection. For example:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux conditions in ethanol or THF .
- Step 2 : Coupling the thiazole moiety to a pyrrolidine scaffold. This often employs Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) .
- Step 3 : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen, using Boc anhydride and DMAP in dichloromethane at 0–20°C .
Optimization Tip : Yield improvements (up to 20%) are observed when reaction temperatures are tightly controlled (±2°C) and catalysts (e.g., Pd(PPh₃)₄) are freshly prepared .
Q. How is the compound structurally characterized, and what analytical discrepancies might arise?
Common techniques include:
- NMR : Discrepancies in chemical shifts (δ) may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism in the thiazole ring. For example, NH₂ protons in thiazole may appear as broad singlets (δ 5.8–6.2 ppm) but split into doublets in polar solvents .
- HRMS : Ensure calibration with internal standards (e.g., NaTFA) to avoid mass accuracy errors >5 ppm .
- X-ray crystallography : Limited data exists, but analogous pyrrolidine-thiazole structures show bond length variations (C-N: 1.32–1.38 Å) due to steric effects from the tert-butyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions often stem from assay variability or impurity profiles. For example:
- Case Study : Antimicrobial assays showing IC₅₀ values ranging from 10 μM to >100 μM may result from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or residual solvents (e.g., DMSO >0.1% inhibits growth) .
Methodological Solution :- Validate purity via HPLC (≥98% by area normalization) with a C18 column (MeCN/H₂O gradient).
- Use standardized microbial inoculum sizes (CFU/mL ±10%) and include positive controls (e.g., ciprofloxacin) .
Q. What statistical approaches optimize reaction parameters for scalable synthesis?
Design of Experiments (DoE) methods are critical:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial setup. For instance, catalyst loading (5–10 mol%) and temperature (60–80°C) significantly impact coupling efficiency (p < 0.05) .
- Response Surface Methodology (RSM) : Optimize yield using a Central Composite Design. A recent study achieved 85% yield by setting:
- Reaction time: 12 h
- Solvent ratio (THF/H₂O): 4:1
- Catalyst: Pd(OAc)₂ (7.5 mol%) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
The tert-butyl group:
- Enhances stability : Reduces ring puckering in pyrrolidine via steric hindrance, confirmed by DFT calculations showing a 15% decrease in strain energy .
- Affects reactivity : Slows nucleophilic substitution at the pyrrolidine nitrogen due to steric shielding. Deprotection (Boc removal) requires stronger acids (e.g., HCl/dioxane instead of TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
